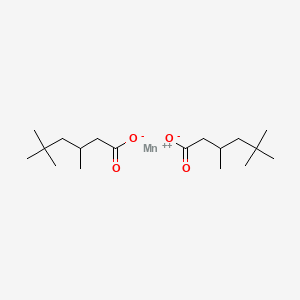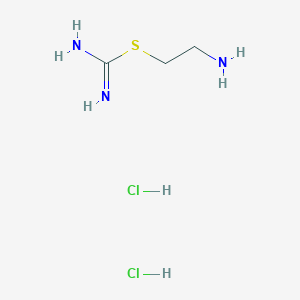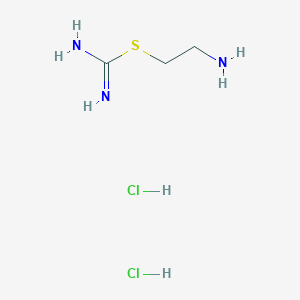
Histamine, N-acetyl-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histamine, N-acetyl-5-chloro- is a derivative of histamine, a biogenic amine involved in various physiological processes such as neurotransmission, immune response, and gastric acid secretion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Histamine, N-acetyl-5-chloro- typically involves the acetylation of histamine followed by chlorination
Industrial Production Methods: In an industrial setting, the production of Histamine, N-acetyl-5-chloro- may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Histamine, N-acetyl-5-chloro- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of N-acetyl-5-chloro-2-imidazolone.
Reduction: Formation of N-acetyl-5-chloro-2-imidazolidine.
Substitution: Formation of N-acetyl-5-azidohistamine.
Applications De Recherche Scientifique
Histamine, N-acetyl-5-chloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies of histamine receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Histamine, N-acetyl-5-chloro- involves its interaction with histamine receptors, particularly H1 and H2 receptors. Upon binding to these receptors, it can modulate various physiological responses such as vasodilation, gastric acid secretion, and neurotransmission. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Histamine: The parent compound, involved in allergic reactions and gastric acid secretion.
N-acetylhistamine: Similar in structure but lacks the chlorine atom.
5-chlorohistamine: Similar in structure but lacks the acetyl group.
Uniqueness: Histamine, N-acetyl-5-chloro- is unique due to the presence of both the acetyl and chlorine groups, which can influence its reactivity and interaction with biological targets. This dual modification can enhance its stability and specificity in binding to histamine receptors, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H10ClN3O |
|---|---|
Poids moléculaire |
187.63 g/mol |
Nom IUPAC |
N-[2-(4-chloro-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)9-3-2-6-7(8)11-4-10-6/h4H,2-3H2,1H3,(H,9,12)(H,10,11) |
Clé InChI |
JZNUYVYWGHWLIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=C(N=CN1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


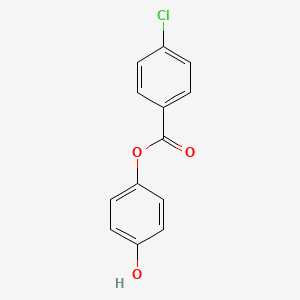
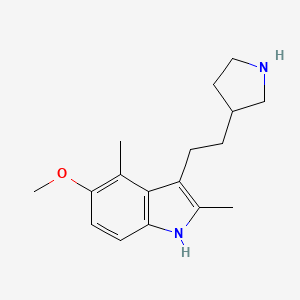
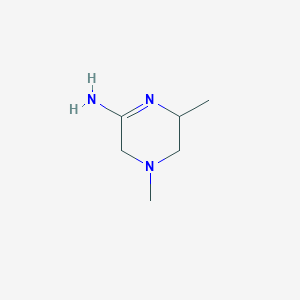
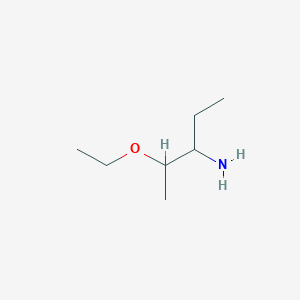
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
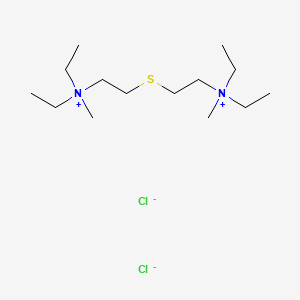
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
